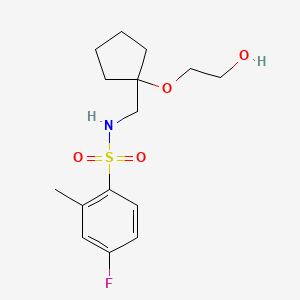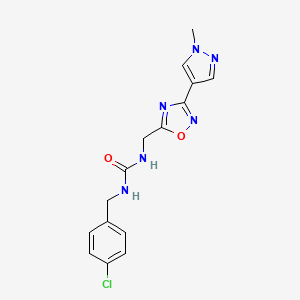![molecular formula C28H32FN5O3 B2561174 N-cyclohexyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223957-89-8](/img/structure/B2561174.png)
N-cyclohexyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H32FN5O3 and its molecular weight is 505.594. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Research has explored the synthesis and structural elucidation of triazoloquinazoline derivatives, showcasing their potential in the development of novel chemical entities. For instance, the cascade cyclization reactions involving triamino triazole with aromatic aldehydes and cycloalkanones offer pathways to partially hydrogenated triazoloquinazolines, indicating the compound's relevance in synthetic organic chemistry for generating complex heterocyclic systems (Lipson et al., 2006).
Biological Activity and Pharmacological Potential
- Compounds structurally related to the triazoloquinazoline framework have been explored for their pharmacological activities. For example, derivatives have been evaluated for their analgesic properties, suggesting the compound's potential utility in medicinal chemistry for drug discovery efforts targeting pain management (Saad et al., 2011). Additionally, inotropic evaluation of similar structures has shown positive effects, indicating potential applications in cardiovascular drug research (Ji-Yong Liu et al., 2009).
Anticancer and Antimicrobial Exploration
- A series of triazoloquinoline derivatives have been synthesized and screened for anticancer activity, highlighting the compound's relevance in the search for new therapeutic agents against cancer (B. N. Reddy et al., 2015). The antimicrobial potential of related structures also underscores the compound's importance in developing new antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance (Pokhodylo et al., 2021).
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-fluorophenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN5O3/c1-18(2)13-14-32-26(36)23-12-11-20(25(35)30-22-9-4-3-5-10-22)16-24(23)34-27(32)31-33(28(34)37)17-19-7-6-8-21(29)15-19/h6-8,11-12,15-16,18,22H,3-5,9-10,13-14,17H2,1-2H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFMTFRHTPOOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
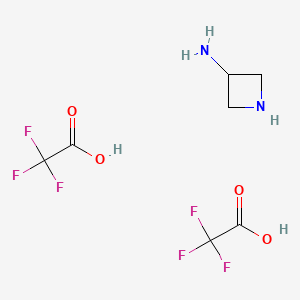
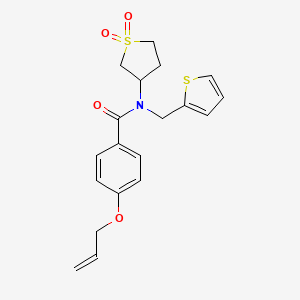

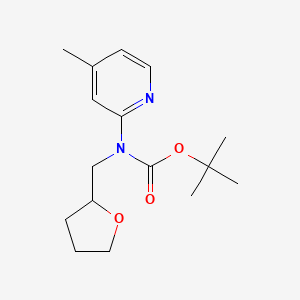
![N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B2561100.png)
![7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2561103.png)
![N-[1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2561104.png)
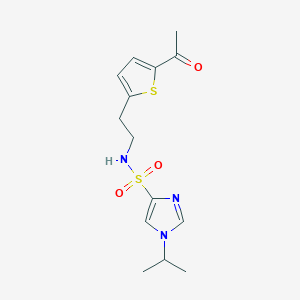
![4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate](/img/structure/B2561107.png)
